molecular formula C15H12BrN3OS B11297780 N-(4-bromophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide

N-(4-bromophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide

Cat. No.: B11297780
M. Wt: 362.2 g/mol
InChI Key: SADCHWDDVHGXFF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromophenyl group, a pyrrole ring, and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an appropriate precursor.

    Attachment of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: Finally, the acetamide linkage can be formed through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide would depend on its specific biological or chemical target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide
  • N-(4-fluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide
  • N-(4-methylphenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide

Uniqueness

N-(4-bromophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.

Properties

Molecular Formula

C15H12BrN3OS

Molecular Weight

362.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C15H12BrN3OS/c16-11-3-5-12(6-4-11)18-14(20)9-13-10-17-15(21-13)19-7-1-2-8-19/h1-8,10H,9H2,(H,18,20)

InChI Key

SADCHWDDVHGXFF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC=C(S2)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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